EPAC1 Biochemical Affinity: Ranking Within a Congeneric Isoxazole-Modified Series
In the US11124489 patent series evaluating isoxazole-modified EPAC1 inhibitors, compound 35 (CAS 1105205-77-3; BDBM517691) recorded an IC50 of 8.50E+3 nM. This places it at an intermediate potency position within the series, approximately 7-fold weaker than the most potent congener compound 32 (IC50 = 1.20E+3 nM), yet ~1.3-fold more potent than compound 33 (IC50 = 1.13E+4 nM) [1]. The 7.1× potency gap between compound 35 and compound 32 underscores the sensitivity of EPAC1 binding to specific structural features of the isoxazole substituent and linker [2]. This data positions compound 35 as a moderate-affinity probe suitable for SAR baseline studies rather than as a high-potency lead candidate.
| Evidence Dimension | EPAC1 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.50E+3 nM (8.5 μM) |
| Comparator Or Baseline | Compound 32 (ZL0524): IC50 = 1.20E+3 nM (1.2 μM); Compound 33 (NY0562): IC50 = 1.90E+3 nM (1.9 μM); Compound 10 (NY0617): IC50 = 2.20E+3 nM (2.2 μM); Compound 26 (NY0725): IC50 = 2.20E+3 nM (2.2 μM); Compound 33 (ZL0682): IC50 = 1.13E+4 nM (11.3 μM) |
| Quantified Difference | 7.1-fold less potent than compound 32; 1.33-fold more potent than compound 33 (ZL0682) |
| Conditions | In vitro biochemical EPAC1 inhibition assay; same assay platform used across all US11124489 compounds in series |
Why This Matters
For procurement decisions, this data enables direct potency-based ranking: compound 35 is not the most potent EPAC1 inhibitor in its series, but its intermediate potency and distinct substitution pattern make it a valuable SAR probe for understanding isoxazole linker structure-activity relationships.
- [1] BindingDB. BDBM517691 (NY0564 | US11124489, Compound 35). IC50 = 8.50E+3 nM. BDBM517717 (ZL0524 | US11124489, Entry 32). IC50 = 1.20E+3 nM. BDBM517689 (NY0562 | US11124489, Compound 33). IC50 = 1.90E+3 nM. BDBM517666 (NY0617 | US11124489, Compound 10). IC50 = 2.20E+3 nM. BDBM517684 (NY0725 | US11124489, Compound 26). IC50 = 2.20E+3 nM. BDBM517718 (ZL0682 | US11124489, Entry 33). IC50 = 1.13E+4 nM. View Source
- [2] US Patent 11124489. Substituted heterocyclic derivatives for the treatment of pain and epilepsy. Published 2021. Compounds 10, 14-15, 23-24, 26-27, 31-33, 35 evaluated as EPAC1 inhibitors. View Source
